Hemolytic Profile vs. Maximin-7 (Same Precursor)
Maximin-H13 and maximin-7 are processed from the same precursor protein (UniProt Q58T58), yet they exhibit dramatically different hemolytic activities. Maximin-7 shows little hemolytic activity, whereas maximin-H13 shows strong hemolytic activity [1]. This differential property, arising from sequence divergence within the same genetic locus, provides a unique tool for studying sequence determinants of peptide-induced hemolysis.
| Evidence Dimension | Hemolytic activity (qualitative assay annotation) |
|---|---|
| Target Compound Data | Strong hemolytic activity |
| Comparator Or Baseline | Maximin-7: Little hemolytic activity |
| Quantified Difference | Qualitative difference: strong vs. little hemolytic activity |
| Conditions | By similarity annotation from UniProt/Swiss-Prot (evidence at protein level); specific assay conditions not detailed in the annotation |
Why This Matters
Researchers investigating the molecular basis of hemolytic toxicity in antimicrobial peptides can use this co-encoded pair (maximin-H13 vs. maximin-7) to control for genetic background, enabling clean structure-activity relationship studies that are not possible with peptides from different precursors.
- [1] UniProt Consortium. (2005). Q58T58 · M7H13_BOMMX. UniProt Knowledgebase. Retrieved from https://www.uniprot.org/uniprotkb/Q58T58/entry View Source
